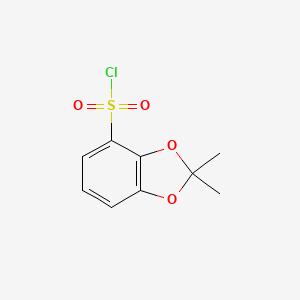
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is an organic compound with a unique structure that includes a benzodioxole ring substituted with a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride typically involves the sulfonation of 2,2-Dimethyl-2H-1,3-benzodioxole. This can be achieved by reacting the parent compound with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile to facilitate the nucleophilic attack.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The reactivity of 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of new covalent bonds. The benzodioxole ring provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-benzodioxole: Lacks the sulfonyl chloride group and is less reactive.
2,2-Dimethyl-1,3-benzodioxole-4-acetic Acid Methyl Ester: Contains an ester group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness
The presence of the sulfonyl chloride group in 2,2-Dimethyl-2H-1,3-benzodioxole-4-sulfonyl chloride makes it a versatile reagent in organic synthesis, capable of forming a wide range of derivatives through substitution reactions. This distinguishes it from other benzodioxole derivatives that lack this functional group.
Propriétés
Numéro CAS |
87473-85-6 |
|---|---|
Formule moléculaire |
C9H9ClO4S |
Poids moléculaire |
248.68 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-benzodioxole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H9ClO4S/c1-9(2)13-6-4-3-5-7(8(6)14-9)15(10,11)12/h3-5H,1-2H3 |
Clé InChI |
KWJYHWCWNRJNMH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)

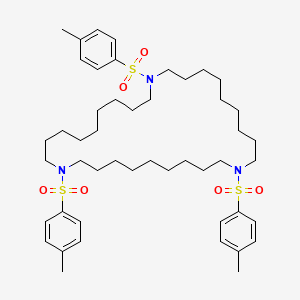
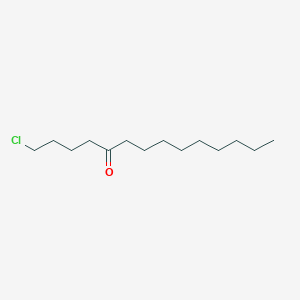

![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
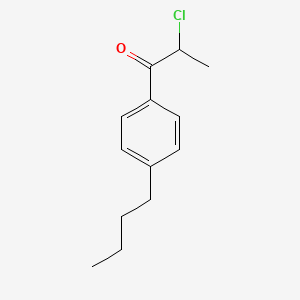


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
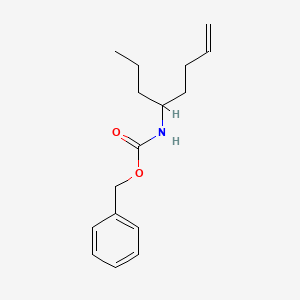
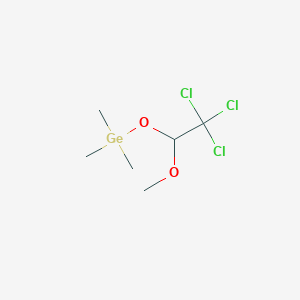
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
